molecular formula C15H9Cl2N3S B12738150 7-Chloro-1-(4-chlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine CAS No. 93300-01-7

7-Chloro-1-(4-chlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine

Cat. No.: B12738150
CAS No.: 93300-01-7
M. Wt: 334.2 g/mol
InChI Key: MADUJWCZJZWRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRN 4534044 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Properties

CAS No.

93300-01-7

Molecular Formula

C15H9Cl2N3S

Molecular Weight

334.2 g/mol

IUPAC Name

7-chloro-1-(4-chlorophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine

InChI

InChI=1S/C15H9Cl2N3S/c16-10-3-1-9(2-4-10)15-19-18-14-8-21-13-7-11(17)5-6-12(13)20(14)15/h1-7H,8H2

InChI Key

MADUJWCZJZWRCG-UHFFFAOYSA-N

Canonical SMILES

C1C2=NN=C(N2C3=C(S1)C=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRN 4534044 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions often involve precise temperature control, the use of catalysts, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of BRN 4534044 is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key parameters such as reaction time, temperature, and pressure are carefully monitored and controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

BRN 4534044 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving BRN 4534044 commonly use reagents such as acids, bases, and various organic solvents. Conditions such as temperature, pH, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from the reactions of BRN 4534044 depend on the specific reaction conditions and reagents used. These products can range from simple derivatives to more complex compounds with enhanced properties.

Scientific Research Applications

BRN 4534044 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore the potential of BRN 4534044 in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of BRN 4534044 involves its interaction with specific molecular targets within cells. These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction pathways. The exact molecular targets and pathways involved are the subject of ongoing research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.